N-{4-[1-(2,2-dimethylpropanoyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{4-[1-(2,2-dimethylpropanoyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic sulfonamide derivative featuring a pyrazoline core substituted with a 2-methylphenyl group at position 5 and a 2,2-dimethylpropanoyl (pivaloyl) group at position 1. The methanesulfonamide moiety is attached to a para-substituted phenyl ring at position 3 of the dihydropyrazole scaffold. This compound is structurally characterized by its rigid pyrazoline ring and bulky substituents, which influence its physicochemical properties, such as solubility and metabolic stability . Its molecular formula is C23H27N3O3S, with a molecular weight of 437.55 g/mol.
Properties
IUPAC Name |
N-[4-[2-(2,2-dimethylpropanoyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-15-8-6-7-9-18(15)20-14-19(23-25(20)21(26)22(2,3)4)16-10-12-17(13-11-16)24-29(5,27)28/h6-13,20,24H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFCTAGBTDKUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)C(C)(C)C)C3=CC=C(C=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[1-(2,2-dimethylpropanoyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the pyrazole ring and subsequent modifications to introduce the methanesulfonamide group. Specific synthetic routes and conditions can significantly influence the yield and purity of the final product.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit notable anticancer activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that pyrazole derivatives showed significant inhibitory effects on human leukemia cells, with IC50 values indicating potent activity .
Antimicrobial Activity
Compounds containing pyrazole moieties have also been evaluated for their antimicrobial properties. In particular, studies have shown that certain pyrazole derivatives possess substantial antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The structure-activity relationship suggests that modifications to the aryl groups can enhance these effects .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Effects : Some studies suggest that pyrazole derivatives may exhibit antioxidant properties, which could contribute to their protective effects against cellular damage.
Study 1: Anticancer Efficacy
In a recent study involving a library of compounds screened for anticancer activity, this compound was identified as having significant cytotoxicity against MCF7 breast cancer spheroids. The results indicated a dose-dependent response with an IC50 value lower than many established chemotherapeutics .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of related pyrazole compounds demonstrated that modifications in substituents significantly impacted their effectiveness against various bacterial strains. The presence of electron-donating groups enhanced antimicrobial activity compared to electron-withdrawing groups .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with other dihydropyrazole-based sulfonamides. Key analogues include:
Key Observations:
- Substituent Position: The target compound’s para-substituted phenyl sulfonamide (position 4) contrasts with the meta-substitution in analogues like CCG-28511 . This positional difference may alter steric interactions in biological targets.
- Acyl Group Variations: Replacing the pivaloyl group (2,2-dimethylpropanoyl) with methoxyacetyl or isobutyryl groups affects electron-withdrawing/donating properties.
- Aromatic Substituents: The 2-methylphenyl group in the target compound and CCG-28511 provides steric bulk, which may improve binding affinity to hydrophobic pockets in enzymes. In contrast, the 3-nitrophenyl group in the methoxyacetyl analogue introduces electron-deficient aromaticity, favoring interactions with nucleophilic residues .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility: The target compound’s logP (calculated) is ~3.5, indicating moderate lipophilicity. This is lower than CCG-28511 (logP ~4.1) due to the para-substituted sulfonamide’s reduced steric hindrance. However, both compounds exhibit poor aqueous solubility (<10 µM), a common limitation in dihydropyrazole derivatives .
Q & A
Basic Synthesis and Characterization
Q1.1 What are the key challenges in synthesizing N-{4-[1-(2,2-dimethylpropanoyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, and how can reaction conditions be optimized? Methodological Answer: The synthesis of this compound involves multi-step processes, including condensation of 1,5-diarylpyrazole cores and sulfonamide functionalization. Key challenges include controlling regioselectivity during pyrazole ring formation and minimizing side reactions (e.g., oxidation of the dihydro-pyrazole moiety). To optimize conditions:
- Use Design of Experiments (DOE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify critical factors affecting yield .
- Employ HPLC-MS for real-time monitoring of intermediates to reduce purification steps .
- Reference analogous syntheses of 1,5-diarylpyrazole derivatives, such as O-1302, which utilized methoxy/fluorine substituents to stabilize intermediates .
Q1.2 What analytical techniques are most reliable for characterizing the compound’s structure and purity? Methodological Answer:
- Single-crystal X-ray diffraction is definitive for structural confirmation, as demonstrated for related pyrazole derivatives (e.g., 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) resolves regiochemical ambiguities in the pyrazole and sulfonamide moieties.
- DSC/TGA ensures thermal stability under storage conditions, critical for reproducibility in biological assays .
Advanced Mechanistic and Computational Studies
Q2.1 How can computational methods predict the reactivity and regioselectivity of intermediates in the synthesis of this compound? Methodological Answer:
- Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in pyrazole cyclization. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to narrow optimal conditions .
- Molecular docking identifies steric/electronic effects of substituents (e.g., 2-methylphenyl) on reaction pathways, as seen in studies of SR141716 analogs .
- Machine learning (e.g., Random Forest models) correlates reaction parameters (solvent dielectric, substituent electronic indices) with yield data from DOE studies .
Q2.2 What strategies resolve contradictions in reported biological activity data for structurally similar pyrazole-sulfonamide hybrids? Methodological Answer:
- Perform meta-analysis of bioassay datasets, adjusting for variables like cell-line specificity (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATPase vs. fluorescence-based assays).
- Use molecular dynamics simulations to compare binding modes in different protein conformations (e.g., kinase vs. GPCR targets) .
- Validate hypotheses via isothermal titration calorimetry (ITC) to quantify binding thermodynamics, addressing discrepancies in IC₅₀ values .
Experimental Design for Functional Studies
Q3.1 How should researchers design experiments to investigate the compound’s potential as a kinase inhibitor? Methodological Answer:
- Kinase panel screening : Use a diversified kinase library (e.g., 100+ kinases) with ATP-concentration titrations to identify off-target effects .
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified sulfonamide groups (e.g., methyl vs. trifluoromethyl) and correlate with kinase inhibition profiles .
- Cryo-EM/X-ray crystallography : Resolve inhibitor-bound kinase structures to guide rational design, as applied to pyrazoline derivatives in prior studies .
Q3.2 What methodologies address challenges in studying the compound’s stability under physiological conditions? Methodological Answer:
- Forced degradation studies : Expose the compound to pH extremes (1.2–9.0), UV light, and oxidizing agents (H₂O₂) to identify degradation pathways .
- LC-HRMS identifies degradation products, while NMR kinetics quantifies hydrolysis rates of the sulfonamide group .
- Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life, with DOE optimizing excipient formulations for lyophilized samples .
Advanced Data Analysis and Reproducibility
Q4.1 How can researchers ensure reproducibility in synthesizing and testing this compound across labs? Methodological Answer:
- Standardize protocols : Publish detailed synthetic procedures with QA/QC checkpoints (e.g., intermediate purity thresholds ≥95% by HPLC) .
- Interlaboratory validation : Collaborate via platforms like the Contested Territories Network to share raw data and troubleshoot methodological variability .
- Open-data repositories : Deposit crystallographic data (e.g., CCDC entries) and spectral libraries for peer validation .
Q4.2 What statistical approaches are recommended for analyzing dose-response data in toxicity studies? Methodological Answer:
- Non-linear regression models (e.g., four-parameter logistic curves) fit dose-response data, with bootstrapping to estimate confidence intervals .
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies significant differences between treatment groups, adjusted for multiple comparisons.
- Bayesian hierarchical modeling accounts for batch-to-batch variability in compound purity, critical for interpreting IC₅₀ shifts .
Emerging Applications and Interdisciplinary Research
Q5.1 How might this compound be adapted for catalytic applications (e.g., asymmetric synthesis)? Methodological Answer:
- Ligand design : Modify the pyrazole core to chelate transition metals (e.g., Pd or Ru) for cross-coupling or hydrogenation reactions, as seen in 1,3-diarylpyrazole catalysts .
- Chiral resolution : Introduce enantiopure substituents (e.g., tert-leucine derivatives) and evaluate catalytic efficiency via HPLC chiral columns .
- In situ XAFS probes metal-ligand coordination dynamics during catalysis .
Handling Contradictory Data in Structure-Activity Studies
Q6.1 How should researchers reconcile conflicting data on the compound’s hydrogen-bonding interactions in different crystal forms? Methodological Answer:
- Polymorph screening : Use solvent-drop grinding or high-throughput crystallization to generate multiple crystal forms, then compare hydrogen-bonding networks via X-ray/neutron diffraction .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S–O⋯H–N vs. C–H⋯π) to explain stability differences between polymorphs .
- DFT-D3 calculations model lattice energies and predict dominant packing motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
